Melting Point Availability: 2,5‑Isomer Provides an Experimentally Defined Solid‑State Reference Point Lacking in the 2,3‑Isomer
The 2,5‑bis(trifluoromethyl)pyrazine isomer possesses a published experimental melting range of 34–38 °C , as reported by Biomart.cn. In contrast, the 2,3‑bis(trifluoromethyl)pyrazine isomer (CAS 1186195‑14‑1) has no experimentally determined melting point listed in any major publicly accessible database, including ChemicalBook, CymitQuimica, Chemsrc, or ChemSpider; all entries explicitly state 'Melting point: —' or 'N/A' . This absence precludes the 2,3‑isomer from being used as a drop‑in replacement in processes that require a well‑characterized solid‑state thermal reference for purity verification or crystallisation optimization.
| Evidence Dimension | Experimental melting point |
|---|---|
| Target Compound Data | 34–38 °C |
| Comparator Or Baseline | 2,3‑Bis(trifluoromethyl)pyrazine: not reported |
| Quantified Difference | 34–38 °C vs. data absent; at least a 34 °C advantage in available thermal characterization |
| Conditions | Vendor‑reported experimental value (Biomart.cn) vs. database survey of ChemicalBook, CymitQuimica, Chemsrc, ChemSpider |
Why This Matters
A documented melting point enables straightforward identity and purity verification by differential scanning calorimetry or melting‑point apparatus, reducing procurement risk and quality‑control burden for the end‑user.
